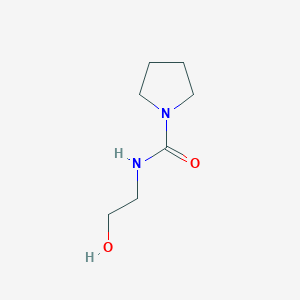
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in medicine . It is part of the pyrrolidine alkaloids, which have been shown to possess several important biological activities .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) . Physical And Chemical Properties Analysis
“N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is a clear slightly yellow to brown liquid . It is partly soluble in water and soluble in alcohol, ether, and benzene . Its molecular weight is 158.2 .Aplicaciones Científicas De Investigación
- Notably, diclofenac-HEP (Flector) represents the first example of an epolamine salt of a drug. Epolamine salts enhance the solubility of organic acids, improving their water solubility .
- The five-membered pyrrolidine ring in HEP contributes to its pharmacophore space, and its stereochemistry influences binding to enantioselective proteins .
- Some pyrrolidine alkaloids, including HEP , exhibit antioxidant activity. Antioxidants help protect cells from oxidative stress and damage .
Medicinal Chemistry and Drug Development
Carbonic Anhydrase Inhibition
Antioxidant Properties
Neuropharmacology and Organ Protection
Safety and Hazards
Direcciones Futuras
Pyrrolidine compounds, including “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
This compound belongs to the pyrrolidine class, which is known to interact with a variety of enzymes and proteins
Mode of Action
Compounds in the pyrrolidine class are known to form hydrogen bonds with their targets, which can inhibit their activity . The specific interactions of N-(2-hydroxyethyl)pyrrolidine-1-carboxamide with its targets remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been studied for their inhibitory activity on various enzymes, suggesting that they may affect multiple biochemical pathways
Result of Action
As a member of the pyrrolidine class, it is likely to have diverse biological effects due to its potential to interact with various targets
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWBZDXDIIEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
CAS RN |
1478581-05-3 |
Source


|
| Record name | N-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)
![2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone](/img/structure/B2441284.png)
![4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2441285.png)


![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2441294.png)
![8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)
![3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2441302.png)